1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine
Description
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is a chiral ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and other chemical applications.
Properties
IUPAC Name |
1-pyridin-2-yl-N-[(1R,2R)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIMTYRAXWNXFU-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284497-48-9 | |
| Record name | 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine typically involves the condensation of 2-pyridinecarboxaldehyde with (1R,2R)-1,2-diaminocyclohexane. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine can undergo various chemical reactions, including:
Coordination with Metal Ions: Forms stable complexes with transition metals.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Substitution Reactions: The pyridyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate, nickel(II) chloride, and palladium(II) acetate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically metal-ligand complexes, which can exhibit various properties depending on the metal ion and reaction conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer. The compound was found to inhibit cell proliferation and induce apoptosis in these cells.
Case Study: In Vitro Anticancer Evaluation
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| PC3 (Prostate) | 12.5 | Cell cycle arrest at G2/M phase |
The study highlighted that the compound's mechanism involves the inhibition of specific signaling pathways associated with cancer progression, making it a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
Another significant application of this compound is its neuroprotective effects. Research indicates that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Animal Models
| Model | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Mouse Model of Stroke | 10 | Reduced infarct size and improved neurological scores |
| Rat Model of Alzheimer’s | 5 | Decreased amyloid-beta accumulation |
The findings suggest that this compound may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis of Functional Polymers
In material science, this compound has been utilized as a building block for synthesizing functional polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength.
Case Study: Polymer Development
| Polymer Type | Properties | Application Area |
|---|---|---|
| Thermosetting Polymer | High thermal stability | Aerospace and automotive industries |
| Conductive Polymer | Enhanced electrical conductivity | Electronics and sensors |
The incorporation of this compound into polymer matrices has led to the development of materials suitable for advanced applications in various industries.
Role as a Catalyst in Organic Reactions
The compound has shown potential as a catalyst in various organic reactions, including cross-coupling reactions and asymmetric synthesis. Its unique structure allows it to facilitate reactions with high selectivity and efficiency.
Case Study: Asymmetric Synthesis
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Suzuki Coupling | 85 | >95 |
| Michael Addition | 90 | >90 |
These results demonstrate the compound's effectiveness in promoting reactions that are crucial for synthesizing chiral compounds in pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine exerts its effects is primarily through coordination with metal ions. The nitrogen atoms in the pyridyl groups and the cyclohexane backbone provide a stable environment for metal binding. This coordination can influence the reactivity and properties of the metal center, making it useful in various catalytic and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A precursor to the compound and also used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: A similar ligand with a rigid structure and strong metal-binding properties.
Uniqueness
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is unique due to its chiral nature and the flexibility of the cyclohexane backbone. This allows for the formation of enantioselective complexes, which can be advantageous in asymmetric catalysis and other applications requiring chiral environments.
Biological Activity
1-(Pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine, with the CAS Number 284497-48-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 294.3941 g/mol. The compound features a pyridine ring and a cyclohexane moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4 |
| Molecular Weight | 294.3941 g/mol |
| CAS Number | 284497-48-9 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves a two-step process:
- Formation of the Cyclohexanediimine : A solution of (R,R)-1,2-cyclohexanediimine is reacted with 2-pyridine-carboxaldehyde in methanol under reflux conditions.
- Isolation : The resulting product is precipitated, filtered, and dried, yielding a white solid with a reported yield of approximately 78% .
Anticancer Activity
Recent studies indicate that compounds similar to this compound demonstrate promising anticancer properties. For instance, derivatives containing pyridine rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A related compound was tested against human liver cancer cells (SMMC7721) and showed an increased apoptosis rate through the upregulation of caspase pathways . This suggests that the structural features of pyridine-containing compounds may enhance their efficacy in inducing cancer cell death.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyridine derivatives have been reported to inhibit key enzymes involved in cancer progression and neurodegenerative diseases. For example:
- Monoamine Oxidase (MAO) Inhibition : Some pyridine-based compounds have shown competitive inhibition against MAO-B with IC50 values in the low micromolar range .
| Enzyme Type | Compound Type | IC50 Value |
|---|---|---|
| MAO-B | Pyridine derivatives | 0.212 µM |
| Acetylcholinesterase (AChE) | Pyridine derivatives | 0.264 µM |
Antimicrobial Activity
Pyridine-based compounds have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
